4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyrazine derivatives, a class of compounds to which our compound belongs, have shown a wide range of biological activities . They have been found to exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
The presence of the oxetane ring could potentially enhance the compound’s reactivity, allowing it to interact more effectively with its targets .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazolo[1,5-a]pyrazine derivatives, it can be inferred that multiple pathways could be affected .
Pharmacokinetics
The presence of the oxetane ring could potentially influence these properties, as oxetanes have been found to improve the drug-like properties of pharmaceutical compounds .
Result of Action
Given the broad range of biological activities exhibited by pyrazolo[1,5-a]pyrazine derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine typically involves the reaction of pyrazolo[1,5-a]pyrazine with oxetane derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the oxetane moiety or other substituents on the pyrazolo[1,5-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydride in DMF at 80°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrazine-4-carboxylic acid derivatives, while reduction could produce pyrazolo[1,5-a]pyrazine-4-ylmethanol derivatives .
Scientific Research Applications
4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine: Another class of nitrogen-containing heterocycles with potential therapeutic applications.
Uniqueness
4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine is unique due to the presence of the oxetane moiety, which can impart distinct chemical and biological properties. This structural feature may enhance its stability, solubility, and interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
4-(oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-11-12-4-3-10-9(8(1)12)14-7-5-13-6-7/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAJSDANYOIGCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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